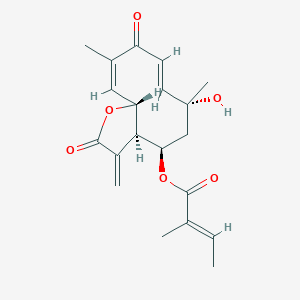
Eupaheliangolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eupaheliangolide A is a sesquiterpene lactone of the heliangolide group isolated from Eupatorium kiirunense and exhibits cytotoxicity against human oral epidermoid (KB), cervical epitheloid (Hela) and liver (hepa59T/VGH) carcinoma cells. It has a role as a metabolite and an antineoplastic agent. It is an enoate ester, an enone and a sesquiterpene lactone. It derives from a tiglic acid.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties
Eupaheliangolide A, isolated from Eupatorium kiirunense, has been studied for its cytotoxic properties. Research has identified it as a heliangolide with cytotoxic effects against various human carcinoma cells, including oral epidermoid, cervical epitheloid, and liver carcinoma cells. This highlights its potential application in cancer research and therapy (Shen et al., 2005).
Potential in Treating Inflammatory Skin Diseases
Eupafolin, another compound found in Phyla nodiflora and closely related to Eupaheliangolide A, has shown anti-inflammatory effects in human dermal fibroblasts. It inhibits cyclooxygenase-2 (COX-2) expression and reduces prostaglandin E2 production. This suggests Eupaheliangolide A and similar compounds could be beneficial in treating inflammatory skin diseases (Tsai et al., 2014).
Application in Air Pollution-Related Skin Inflammation
Eupafolin's effectiveness against particulate pollutants-induced inflammation in human skin keratinocytes implies that compounds like Eupaheliangolide A could be useful in addressing skin issues caused by environmental pollutants. This provides a pathway for developing treatments for air pollutant-induced skin diseases (Lee et al., 2016).
Inhibition of COX-2 and iNOS Expression
Eupatolide, also found in Inula britannica and structurally similar to Eupaheliangolide A, inhibits COX-2 and inducible nitric oxide synthase (iNOS) expression. This indicates a potential role for Eupaheliangolide A in modulating inflammatory responses and could be valuable in treating conditions involving chronic inflammation (Lee et al., 2010).
Eigenschaften
Produktname |
Eupaheliangolide A |
|---|---|
Molekularformel |
C20H24O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[(3aR,4R,6R,7E,10Z,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,11a-tetrahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-6-11(2)18(22)26-16-10-20(5,24)8-7-14(21)12(3)9-15-17(16)13(4)19(23)25-15/h6-9,15-17,24H,4,10H2,1-3,5H3/b8-7+,11-6+,12-9-/t15-,16-,17+,20+/m1/s1 |
InChI-Schlüssel |
AXSMKFJOTFGINI-AWYRNCDDSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@@](/C=C/C(=O)/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)(C)O |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC(C=CC(=O)C(=CC2C1C(=C)C(=O)O2)C)(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




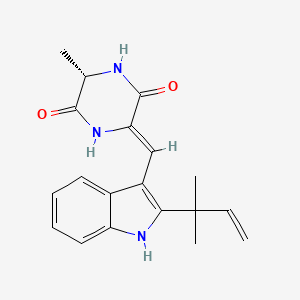
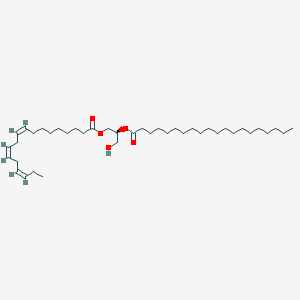
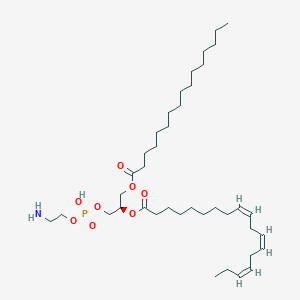
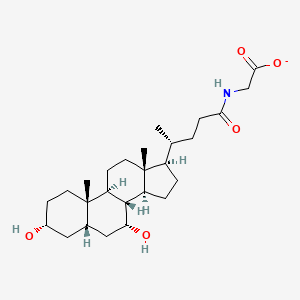
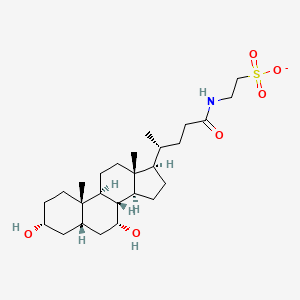
![N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide](/img/structure/B1244208.png)

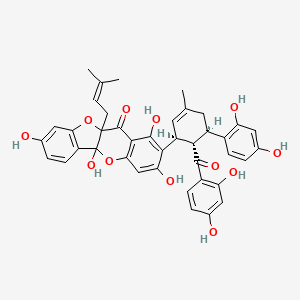

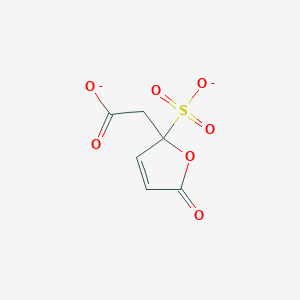

![N-cyano-N'-[2-(2-chlorophenyl)ethyl]-3-pyridinecarboximidamide](/img/structure/B1244219.png)
